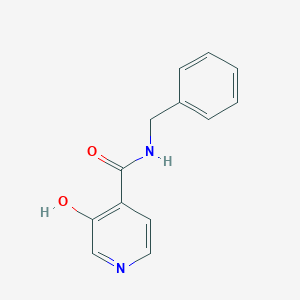

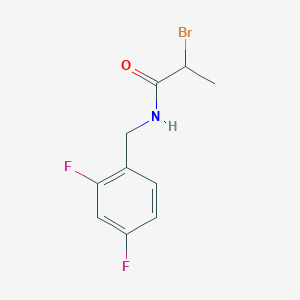

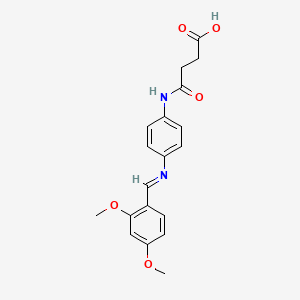

![molecular formula C20H17N5O3S B2470144 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide CAS No. 946366-14-9](/img/structure/B2470144.png)

2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide” is a complex organic molecule that likely belongs to the class of compounds known as pyrimidines . Pyrimidines and their derivatives exhibit significant biological activity and are versatile objects for chemical modification . They are represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) .

Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The presence of a pyrimidine ring, a pyrazole ring, and a phenyl ring, along with various substituents, would contribute to the complexity of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups in the molecule. For instance, the presence of the pyrimidine ring could facilitate reactions such as nucleophilic substitution, while the presence of the phenyl ring could facilitate electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrimidine ring could contribute to its aromaticity, while the presence of the various substituents could influence its polarity and solubility .科学的研究の応用

Anticancer Activity

Research has focused on the synthesis and evaluation of derivatives related to the chemical structure for their potential anticancer properties. For instance, derivatives have been tested against multiple cancer cell lines, demonstrating appreciable growth inhibition in certain lines, indicating a promising direction for the development of new anticancer agents (Al-Sanea et al., 2020).

Receptor Antagonism

Derivatives have been refined to achieve improved receptor-ligand recognition, particularly acting as potent and selective antagonists for the human A3 adenosine receptor. This suggests their potential utility in treating diseases where modulation of this receptor is beneficial (Squarcialupi et al., 2016).

Antimicrobial and Antifungal Activities

Several studies have synthesized and tested derivatives for their antimicrobial and antifungal capabilities. Some compounds exhibited moderate to high activity against a range of bacteria and fungi, which could pave the way for new treatments for infectious diseases (Dangi et al., 2011).

Synthesis of Heterocyclic Compounds

Research has also explored the use of these compounds as precursors in the synthesis of a variety of heterocyclic compounds, demonstrating their versatility in organic synthesis and potential application in developing novel therapeutic agents (Soleiman et al., 2005).

将来の方向性

The potential of this compound for further study and development is significant, given the wide range of biological activities exhibited by pyrimidines and their derivatives . Future research could focus on exploring its potential uses in medicine, particularly in the treatment of conditions such as cancer, inflammation, and viral infections .

作用機序

Target of Action

The compound “2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been discovered as potent inhibitors of certain receptor tyrosine kinases . Therefore, the primary targets of this compound could be similar receptor tyrosine kinases.

Mode of Action

The compound interacts with its targets, potentially receptor tyrosine kinases, and inhibits their activity . This inhibition can lead to a disruption in the signaling pathways that these kinases are involved in, resulting in changes in cellular functions.

Biochemical Pathways

The affected pathways would depend on the specific receptor tyrosine kinases that the compound targets. For instance, if the compound targets VEGFR2, it could affect the VEGF signaling pathway, which plays a crucial role in angiogenesis .

Pharmacokinetics

The degree of lipophilicity of a compound can influence its absorption and distribution . As such, if this compound has a high affinity for a lipid environment, it could diffuse easily into cells .

Result of Action

The result of the compound’s action would be the inhibition of the activity of its target kinases, leading to alterations in the signaling pathways they are involved in. This could potentially lead to effects such as the inhibition of angiogenesis if VEGFR2 is a target . Additionally, some pyrazolo[3,4-d]pyrimidine derivatives have shown cytotoxic activities against certain cell lines .

特性

IUPAC Name |

2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3S/c1-28-16-10-6-5-9-15(16)25-18-14(11-21-25)19(27)24-20(23-18)29-12-17(26)22-13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,22,26)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYNEXHHULPIBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

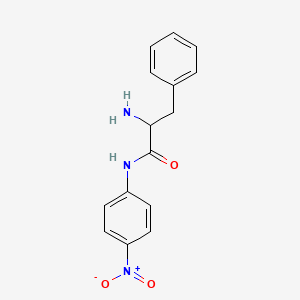

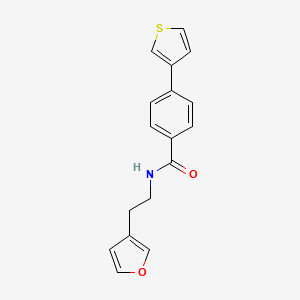

![2-Hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B2470065.png)

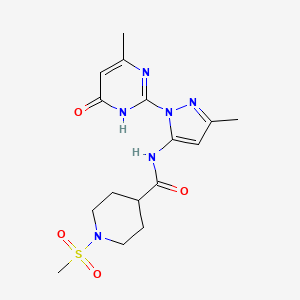

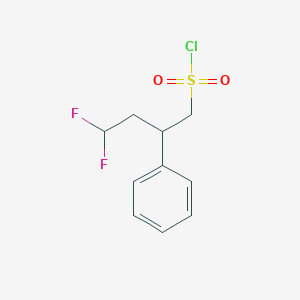

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2470070.png)

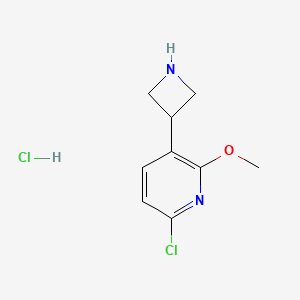

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2470073.png)